1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione
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Overview
Description
1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione typically involves the reaction of 2,5-dimethylthiazole with appropriate ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.
Scientific Research Applications
1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2,5-Dimethylthiazol-4-yl)acetic acid
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine
Comparison: 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione stands out due to its unique structural features and specific applications. While similar compounds share the thiazole ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. This compound’s distinct properties make it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)9(13)5-10(14)11-7(3)15-8(4)12-11/h6H,5H2,1-4H3 |
InChI Key |
IEVVXCSCTZSDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
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